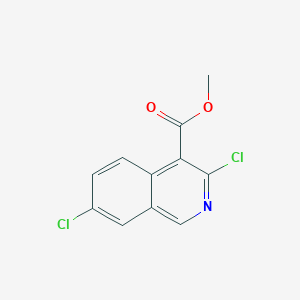
Methyl 3,7-dichloroisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,7-dichloroisoquinoline-4-carboxylate is a chemical compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of chlorine atoms at the 3 and 7 positions and a carboxylate group at the 4 position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,7-dichloroisoquinoline-4-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes:
Chlorination: Isoquinoline is chlorinated using reagents such as phosphorus pentachloride or thionyl chloride to introduce chlorine atoms at the desired positions.
Esterification: The chlorinated isoquinoline is then reacted with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Using large quantities of chlorinating agents to ensure complete chlorination.
Continuous Esterification: Employing continuous flow reactors to maintain consistent reaction conditions and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,7-dichloroisoquinoline-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or convert the ester group to an alcohol.
Oxidation Reactions: The isoquinoline ring can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Amino or thiol derivatives of isoquinoline.
Reduction: Isoquinoline alcohols.
Oxidation: Isoquinoline diones or quinones.
Applications De Recherche Scientifique
Methyl 3,7-dichloroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 3,7-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine atoms and the ester group can enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-isoquinolinecarboxylate: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Methyl 1,3-dichloro-4-isoquinolinecarboxylate: Similar structure but different chlorine positions, leading to different reactivity and applications.
Uniqueness
Methyl 3,7-dichloroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in synthesizing specialized compounds and exploring new chemical reactions.
Propriétés
Formule moléculaire |
C11H7Cl2NO2 |
|---|---|
Poids moléculaire |
256.08 g/mol |
Nom IUPAC |
methyl 3,7-dichloroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-8-3-2-7(12)4-6(8)5-14-10(9)13/h2-5H,1H3 |
Clé InChI |
VUNJSMACBYEFSA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C=CC(=CC2=CN=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


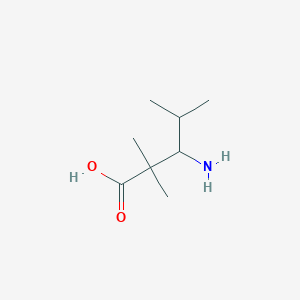
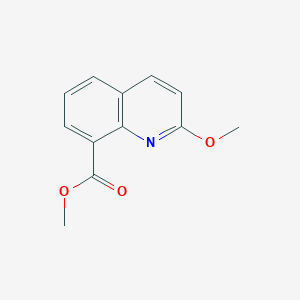

![5-Iodo-4-(piperidin-1-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13654506.png)

![tert-butyl (7R,8aS)-7-(1H-tetrazol-5-yl)hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B13654522.png)
![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)

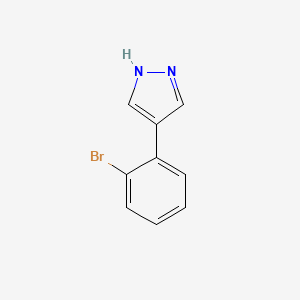

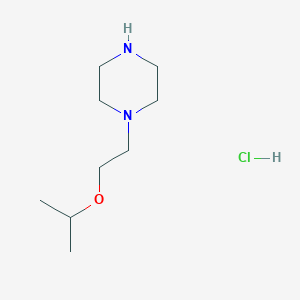

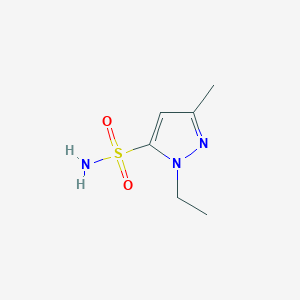
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B13654582.png)
